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Compound of Interest

Compound Name: Cilazapril

Cat. No.: B001167 Get Quote

Technical Support Center: Cilazapril Food-Effect
Studies
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the impact of food on the absorption and

bioavailability of cilazapril.

Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the absorption and bioavailability of cilazapril?

A1: The co-administration of cilazapril with food leads to a modest reduction in the rate and

extent of absorption. Ingestion of food just before taking cilazapril reduces the bioavailability of

its active metabolite, cilazaprilat, by approximately 14%. The peak plasma concentration is

also reduced, and the time to reach it is delayed.

Q2: How does food specifically affect the key pharmacokinetic (PK) parameters of cilazapril?

A2: When administered with food, the average peak plasma concentration (Cmax) of

cilazaprilat is decreased by about 29-30%, and the time to reach this peak concentration

(Tmax) is delayed by approximately one hour. The total drug exposure, measured by the area

under the plasma concentration-time curve (AUC), is reduced by about 14%. The elimination

rate of the drug remains unchanged.
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Q3: Is the effect of food on cilazapril's bioavailability considered clinically significant?

A3: No, the observed pharmacokinetic changes are not considered to be clinically significant.

Although food delays the onset of Angiotensin-Converting Enzyme (ACE) inhibition by about 30

minutes, the overall degree and duration of ACE inhibition are unaffected. Therefore, these

changes are unlikely to impact the therapeutic efficacy of the drug.

Q4: Should cilazapril be administered with or without food?

A4: While some ACE inhibitors require administration on an empty stomach, the effect of food

on cilazapril is not significant enough to necessitate specific instructions regarding meals for

therapeutic use. However, for experimental consistency, it is crucial to control for food intake as

outlined in study protocols.

Q5: What is the proposed mechanism for the food-induced reduction in cilazapril absorption?

A5: The exact mechanism is not fully elucidated for cilazapril specifically, but it is likely related

to general physiological responses to food intake. These can include delayed gastric emptying,

which increases the residence time of the drug in the stomach, and potential alterations in

gastrointestinal pH. These changes can collectively slow down the dissolution and absorption

process of the drug in the small intestine.

Troubleshooting Guide
Issue: Our food-effect study shows a reduction in cilazapril bioavailability significantly greater

than the reported ~14%. What could be the cause?

Possible Causes & Solutions:

Meal Composition: The type and composition of the meal used in the study can heavily

influence the outcome. High-fat and high-calorie meals are known to have a more

pronounced effect on gastrointestinal physiology than low-fat meals.

Recommendation: Ensure your meal composition aligns with standardized protocols, such

as the FDA-recommended high-fat meal (see Experimental Protocols section). Document

the exact composition of the meal (calories, fat, protein, carbohydrate content) for

accurate comparison and reporting.
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Timing of Drug Administration: The interval between the meal and drug administration is

critical.

Recommendation: Follow a strict dosing schedule. Standard protocols often require drug

administration within 30 minutes of starting the meal. Any deviation can alter the

gastrointestinal conditions at the time of absorption.

Analytical Method Variability: Inconsistencies in the bioanalytical method used to measure

plasma concentrations of cilazaprilat can lead to erroneous results.

Recommendation: Validate your analytical method for precision, accuracy, and linearity.

Ensure that sample collection, handling, and storage procedures are consistent across all

subjects and study periods to maintain sample integrity.

Subject Population: Intrinsic subject factors could lead to variations.

Recommendation: Review the demographics and baseline physiological characteristics of

your study population. While less common in a crossover design, underlying

gastrointestinal motility differences could play a role.

Data Presentation
Table 1: Summary of Food Effect on Cilazaprilat Pharmacokinetic Parameters
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Pharmacokinet
ic Parameter

Fasted State
(Control)

Fed State (with
Food)

% Change Reference

Cmax (Peak

Plasma

Concentration)

--- --- ↓ ~30%

Tmax (Time to

Peak

Concentration)

~2 hours
Delayed by ~1

hour
↑ ~50%

AUC (Area

Under the Curve)
--- --- ↓ ~14%

ACE Inhibition

Onset
--- ---

Delayed by ~30

min

ACE Inhibition

Degree &

Duration

--- --- Unaffected

Experimental Protocols
Protocol: Single-Dose, Two-Way Crossover Food-Effect Study for Cilazapril

Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover

study.

Subjects: Healthy adult volunteers (n=16 cited in a key study). Subjects undergo a washout

period of at least one week between the two treatment periods.

Treatment Periods:

Period 1 (Fasted): Following an overnight fast of at least 10 hours, subjects receive a

single oral 5 mg dose of cilazapril with 240 mL of water. No food is permitted for at least 4

hours post-dose.

Period 2 (Fed): Following an overnight fast of at least 10 hours, subjects are served a

standardized high-fat, high-calorie breakfast, which they must consume within 30 minutes.
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The single oral 5 mg dose of cilazapril is administered with 240 mL of water 30 minutes

after the start of the meal.

Standardized High-Fat Meal: The meal should contain approximately 800 to 1000 calories,

with 50-65% of calories from fat, 20-25% from carbohydrates, and 15-20% from protein.

Pharmacokinetic Sampling: Blood samples are collected at pre-defined intervals (e.g., pre-

dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the

plasma concentrations of cilazaprilat.

Bioanalysis: Plasma concentrations of cilazaprilat are measured using a validated analytical

method, such as a radio-enzymatic assay or LC-MS/MS.

Pharmacodynamic Assessment: Plasma ACE activity can be measured from the same blood

samples to assess the pharmacodynamic effect of the drug under both fed and fasted

conditions.
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Caption: Experimental workflow for a two-way crossover food-effect study.
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Caption: Proposed mechanism for the impact of food on cilazapril absorption.
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Caption: Renin-Angiotensin-Aldosterone System (RAAS) showing cilazaprilat's point of action.

To cite this document: BenchChem. [Impact of food on cilazapril absorption and
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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